Boc-cys(bzl)-osu

Descripción general

Descripción

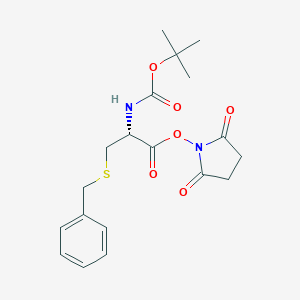

“Boc-cys(bzl)-osu” is a chemical compound used in laboratory settings and in the synthesis of other substances . It is also known as Boc-S-benzyl-L-cysteine .

Synthesis Analysis

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .Molecular Structure Analysis

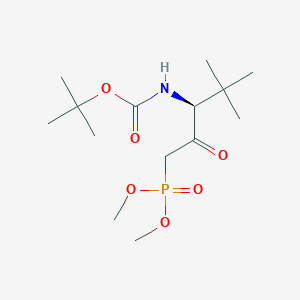

The molecular formula of “this compound” is C19H24N2O6S . Its average mass is 408.469 Da and its mono-isotopic mass is 408.135498 Da .Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS) : Boc-cys(bzl)-osu is used in SPPS, particularly in the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).

Enzymatic Synthesis of Peptides : this compound is utilized in the enzymatic synthesis of peptides, including those related to HIV-1 research. Its use in papain-mediated synthesis has been reported, highlighting its role in constructing peptide bonds and terminal modifications (Chen Shao, 1992).

Study of Metal-Peptide Interactions : This compound is involved in the synthesis of peptides used to study interactions with metals like mercury. It helps in understanding the structural and conformational aspects of such interactions, which are significant in bioinorganic chemistry (Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998).

Development of Protected Peptides : this compound is used in the development of fully protected peptides, which are essential for advanced peptide synthesis techniques, including the Convergent Solid-Phase Peptide Synthesis of large peptides or proteins (Albericio, Giralt, & Eritja, 1991).

Synthesis of Analogs and Derivatives : This compound is also used in the synthesis of peptide analogs and derivatives, such as in the preparation of [4-Phenylalanine]oxytocin, an inhibitor of the antidiuretic effect of 8-arginine-vasopressin (Nestor, Ferger, & Chan, 1975).

Chemical Synthesis of Tumor-Seeking Peptides : The compound is instrumental in synthesizing cyclic melanocortin analogues with potential tumor-seeking properties. Its use in solid-phase strategies highlights its importance in medicinal chemistry (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).

Activation of Amino Acids in Peptide Synthesis : It is used in the activation of amino acids for peptide synthesis, demonstrating its versatility in the synthesis of diverse peptide structures (Šavrda, Chertanova, & Wakselman, 1994).

Direcciones Futuras

The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This suggests potential future directions in the development of peptide synthesis with less racemization and simpler purification processes .

Mecanismo De Acción

Target of Action

Boc-cys(bzl)-osu, also known as N-α-t.-Boc-S-benzyl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins. The role of this compound is to protect these cysteine residues during peptide synthesis .

Mode of Action

This compound interacts with its targets (cysteine residues) by attaching to them and thereby protecting the cysteine thiol group . This protection is crucial during the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The this compound compound ensures that these bonds form correctly without unwanted side reactions .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . It plays a significant role in the biochemical pathways involved in peptide synthesis and protein science .

Result of Action

The result of this compound’s action is the successful synthesis of peptides and proteins with the correct structure . By protecting the cysteine residues, it allows for the accurate formation of amide bonds between amino acids, leading to the creation of the desired peptide or protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is stable under certain conditions but can be removed or deprotected under others . The choice of solvent, temperature, and other conditions can affect the efficacy and stability of this compound during peptide synthesis .

Análisis Bioquímico

Biochemical Properties

Boc-Cys(Bzl)-OSu plays a significant role in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions . The benzyl group attached to the sulfur atom of the cysteine residue also acts as a protecting group . These protecting groups can be selectively removed under specific conditions to allow for further reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can have various effects on cellular processes, depending on their sequence and structure. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis. The Boc group is acid-labile, meaning it can be removed under acidic conditions, while the benzyl group can be removed under slightly harsher conditions . This allows for the stepwise construction of peptides, with the Boc group being removed to allow for the addition of the next amino acid, and the benzyl group being removed when the synthesis is complete .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability. The compound is stable under normal storage conditions . Once the Boc group is removed under acidic conditions, the resulting compound can react with other compounds present in the solution .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSLLYGMLXNIC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)